JNJ-54166060: Pharmacological Profiling and IC50 Determination for Human and Mouse P2X7 Receptors
JNJ-54166060: Pharmacological Profiling and IC50 Determination for Human and Mouse P2X7 Receptors
Executive Summary
The purinergic P2X7 receptor is an ATP-gated non-selective cation channel that functions as a critical gatekeeper of neuroinflammation[1]. Upon activation by high concentrations of extracellular ATP—a classic Damage-Associated Molecular Pattern (DAMP)—the receptor opens, triggering the assembly of the NLRP3 inflammasome. This leads to caspase-1 activation and the subsequent release of pro-inflammatory cytokines such as IL-1β[1][2].
JNJ-54166060 is a highly potent, selective, and orally bioavailable small-molecule antagonist of the P2X7 receptor, belonging to the 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine class[3]. Developed to overcome the liver microsomal stability issues of earlier scaffolds, it exhibits excellent brain penetrance, making it a highly valuable pharmacological tool for neuropsychiatric and neurodegenerative research[3][4].
Quantitative Pharmacological Profile & Cross-Species Kinetics
Species-specific pharmacology is a well-documented hurdle in P2X7 drug development. The allosteric binding pockets of P2X7 receptors exhibit significant sequence divergence between human and rodent orthologs. JNJ-54166060 demonstrates a distinct species shift, which must be accounted for when translating findings from murine disease models to human clinical applications[3][5].
Table 1: IC50 Values of JNJ-54166060 Across Species
| Target Receptor | IC50 Value (nM) | Fold-Shift (vs. Human) | Pharmacological Implication |
| Human P2X7 (hP2X7) | 4 nM | 1.0x | Highly potent target engagement for clinical translation[3][6]. |
| Mouse P2X7 (mP2X7) | 72 nM | 18.0x | Requires higher dosing in murine preclinical efficacy models[6][7]. |
| Rat P2X7 (rP2X7) | 115 nM | 28.8x | Relevant for establishing safety margins in rat toxicology studies[3][6]. |
Note: The 18-fold rightward shift in IC50 from human to mouse P2X7 is driven by non-conserved amino acid residues within the allosteric binding pocket of the imidazopyridine scaffold[3][5].
Mechanism of Action: P2X7-Driven Inflammasome Activation
JNJ-54166060 acts as a negative allosteric modulator. By binding to the P2X7 receptor, it prevents the ATP-induced conformational changes required for pore dilation. This blockade halts the downstream efflux of intracellular potassium (K+), which is the obligate trigger for NLRP3 inflammasome oligomerization[1][2].
Mechanism of P2X7 receptor activation and inhibition by JNJ-54166060.
Experimental Methodologies: Self-Validating Protocols
To accurately determine the IC50 values of JNJ-54166060, a high-throughput intracellular calcium mobilization assay using a Fluorescent Imaging Plate Reader (FLIPR) is employed.
Causality of Experimental Design:
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Target Isolation: We utilize HEK293 cells stably transfected with either recombinant hP2X7 or mP2X7. Using primary immune cells introduces confounding variables due to the presence of other purinergic receptors (e.g., P2X4, P2Y2) that also mobilize calcium[1].
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Agonist Selection: BzATP (2'(3')-O-(4-benzoylbenzoyl)ATP) is used instead of endogenous ATP. BzATP is significantly more potent at the P2X7 receptor and resists degradation by ectonucleotidases, providing a stable, reproducible activation window[1].
Protocol 1: FLIPR Calcium Mobilization Assay (IC50 Determination)
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Cell Plating: Seed HEK293-hP2X7 or HEK293-mP2X7 cells at 20,000 cells/well in 384-well poly-D-lysine coated plates. Incubate overnight at 37°C, 5% CO2.
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Dye Loading: Remove media and add 20 µL of Assay Buffer containing 2 µM Fluo-4 AM (a calcium-sensitive fluorescent dye) and 2.5 mM probenecid (to inhibit dye efflux). Incubate for 45 minutes at 37°C.
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Compound Incubation: Add JNJ-54166060 in a 10-point half-log concentration response curve (ranging from 10 µM to 0.3 nM). Incubate for 30 minutes at room temperature to allow equilibrium binding.
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Agonist Addition & Readout: Transfer the plate to the FLIPR. Record baseline fluorescence for 10 seconds. Automatically inject BzATP at its pre-determined EC80 concentration (typically 10-30 µM depending on the species ortholog). Record peak fluorescence (Ex: 488 nm, Em: 525 nm) over 3 minutes.
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Data Analysis: Calculate the percentage of inhibition relative to vehicle controls. Fit the data to a 4-parameter logistic non-linear regression model to derive the IC50.
The Self-Validating System
A protocol is only as reliable as its internal controls. This assay is engineered with strict validation checkpoints to ensure data integrity:
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Z'-Factor Calculation: The Z'-factor between the Max signal (BzATP + Vehicle) and Min signal (Buffer + Vehicle) must be ≥ 0.5 . A lower value indicates unacceptable assay variance, triggering an automatic rejection of the dataset.
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Orthogonal Reference: A well-characterized P2X7 antagonist (e.g., A-740003 or A-804598) is run in parallel[8]. If the reference IC50 deviates by >0.5 log units from historical data, the plate is invalidated.
Self-validating high-throughput screening workflow for P2X7 IC50 determination.
Translational Pharmacokinetics & ADME Considerations
JNJ-54166060 is not just a potent in vitro binder; it possesses highly favorable in vivo properties. It exhibits an ED50 of 2.3 mg/kg in rats and achieves a significant brain-to-plasma ratio of approximately 3, confirming its utility as a CNS-penetrant compound[3][4][9].
Critical Pharmacokinetic Pitfall: Researchers must note that JNJ-54166060 is a regioselective inhibitor of midazolam CYP3A metabolism, demonstrating potent inhibition of CYP3A4 (IC50 = 2 µM)[3][10]. This requires careful consideration during polypharmacy studies or co-administration in vivo, as it may alter the clearance rates of co-administered drugs metabolized by the CYP3A family[3].
References
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Swanson, D. M., et al. (2016). Identification of (R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060), a Small Molecule Antagonist of the P2X7 receptor. Journal of Medicinal Chemistry, 59(18), 8535-8548.
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Letavic, M. A., et al. (2018). Recent Advances in CNS P2X7 Physiology and Pharmacology: Focus on Neuropsychiatric Disorders. Frontiers in Pharmacology, 9, 30.
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MedChemExpress. JNJ-54166060 | P2X7 Receptor Antagonist Product Data.
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